molecular formula C5H3BrFNO B8689793 2-Bromo-3-fluoropyridine 1-oxide

2-Bromo-3-fluoropyridine 1-oxide

Cat. No.: B8689793
M. Wt: 191.99 g/mol
InChI Key: GFLSLPRBJUTDFD-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Pyridine (B92270) N-Oxides in Contemporary Chemistry

Halogenated pyridine N-oxides are a class of compounds that have garnered significant attention in contemporary chemistry due to their unique reactivity and synthetic versatility. The introduction of an N-oxide functionality to a halogenated pyridine ring dramatically alters its electronic properties. The N-oxide group acts as a strong electron-donating group through resonance, yet the oxygen atom can also be activated by electrophiles, which in turn renders the pyridine ring, particularly at the C2 and C4 positions, highly susceptible to nucleophilic attack. researchgate.net This dual nature makes them powerful intermediates in organic synthesis.

The halogen atoms on the pyridine ring serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), nucleophilic aromatic substitution (SNAr), and metallation reactions. The combination of a halogen and an N-oxide group on the same pyridine scaffold allows for a diverse range of regioselective functionalizations. researchgate.netnih.gov For instance, the N-oxide can direct halogenation to the 2-position with high selectivity. nih.gov This strategic placement of functional groups is crucial for the construction of complex molecular architectures, particularly in the synthesis of biologically active molecules and functional materials.

Significance of Pyridine N-Oxide Derivatives in Heterocyclic Chemistry

Pyridine N-oxide derivatives are of paramount importance in heterocyclic chemistry, primarily because they serve as activated precursors to a wide array of substituted pyridines that are otherwise difficult to synthesize. researchgate.net The pyridine ring itself is relatively electron-deficient and resistant to electrophilic substitution. However, N-oxidation enhances the electron density of the ring, facilitating certain electrophilic substitutions while also activating the positions alpha and gamma to the nitrogen for nucleophilic attack, a concept known as "umpolung" or reversal of polarity. scripps.edu

This altered reactivity profile allows for a host of transformations that are not readily achievable with the parent pyridines. For example, pyridine N-oxides can be readily converted into 2-halopyridines, 2-aminopyridines, and 2-cyanopyridines. scripps.edu Furthermore, the N-oxide group can be easily removed through deoxygenation, typically with reagents like PCl₃ or H₂, to yield the corresponding substituted pyridine. This "activate-and-remove" strategy is a powerful tool in the synthetic chemist's arsenal. The significance of these derivatives is underscored by their presence in numerous pharmaceuticals, agrochemicals, and functional materials. chemimpex.comsmolecule.com

Overview of the Research Landscape Surrounding 2-Bromo-3-fluoropyridine (B1272038) 1-oxide

While the broader classes of halogenated pyridines and pyridine N-oxides are well-documented, specific research focusing exclusively on 2-Bromo-3-fluoropyridine 1-oxide is more nascent. Much of the current understanding is extrapolated from studies on its parent compound, 2-bromo-3-fluoropyridine, and related N-oxides. The parent compound, 2-bromo-3-fluoropyridine, is recognized as a key building block in medicinal chemistry and agrochemical synthesis. chemimpex.comsmolecule.com Its utility in cross-coupling reactions and as a precursor to more complex fluorinated pyridines is well-established. chemimpex.comacs.org

The introduction of an N-oxide to this specific scaffold suggests a rich area for synthetic exploration. Chemical suppliers list this compound, indicating its availability for research purposes. synchem.de The limited but emerging presence of this compound in chemical catalogs points towards a growing interest in its potential applications. Research on similar 3-substituted pyridine N-oxides has shown that functionalization, such as fluorination, can be highly regioselective, often occurring at the position para to the existing substituent (the 5-position in this case). acs.org This suggests that this compound could serve as a unique platform for generating polysubstituted pyridines with a precise arrangement of functional groups.

Rationale for Investigating the Reactivity and Synthetic Utility of this compound

The rationale for a focused investigation into this compound is multifaceted and compelling. The compound combines three key functional elements on a single pyridine ring: a bromine atom, a fluorine atom, and an N-oxide group, each contributing to its synthetic potential.

Orthogonal Reactivity: The bromine and fluorine atoms offer distinct opportunities for functionalization. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective transformations at the 2-position. The fluorine atom, on the other hand, can influence the molecule's biological properties and can also participate in nucleophilic aromatic substitution reactions, which are known to be faster for fluoropyridines compared to their chloro- or bromo- counterparts. nih.gov

Activated Nucleophilic Substitution: The N-oxide group is expected to significantly activate the pyridine ring towards nucleophilic attack. This could enable the displacement of either the bromine or the fluorine atom under milder conditions than would be required for the parent 2-bromo-3-fluoropyridine. The precise outcome would depend on the reaction conditions and the nature of the nucleophile.

Access to Novel Fluorinated Heterocycles: Fluorine-containing molecules are of immense interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability. acs.org Investigating the reactions of this compound could unlock new synthetic routes to novel and complex fluorinated pyridine derivatives for drug discovery programs. chemimpex.com

Platform for Polysubstituted Pyridines: The compound serves as a scaffold for creating pyridines with substituents at the 1 (as N-oxide), 2, and 3 positions. Subsequent reactions, potentially guided by the electronic effects of the existing substituents, could lead to the synthesis of tetra- or even penta-substituted pyridines, which are challenging to access through other methods.

In essence, this compound represents a promising, yet underexplored, synthetic intermediate. Its unique combination of functional groups provides a rich platform for methodological development and the synthesis of novel chemical entities.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-3-fluoropyridine and its N-oxide

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
2-Bromo-3-fluoropyridine 40273-45-8 C₅H₃BrFN 175.99

Table 2: List of Compounds Mentioned

Compound Name
2-Bromo-3-fluoropyridine
This compound
Pyridine
Pyridine N-oxide
2-Chloropyridine
2-Aminopyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrFNO

Molecular Weight

191.99 g/mol

IUPAC Name

2-bromo-3-fluoro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3BrFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H

InChI Key

GFLSLPRBJUTDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Br)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Fluoropyridine 1 Oxide and Analogous Structures

Strategies for N-Oxidation of Halogenated Pyridines

The introduction of the N-oxide functionality is a critical step in the synthesis of these target molecules. This transformation modulates the electronic nature of the pyridine (B92270) ring, influencing the regioselectivity of subsequent electrophilic and nucleophilic substitution reactions.

The formation of pyridine N-oxides is typically achieved through oxidation with peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature. Other oxidizing agents that can be employed include hydrogen peroxide in acetic acid, or Caro's acid (peroxymonosulfuric acid). The choice of oxidant and reaction conditions can be influenced by the nature and position of the substituents on the pyridine ring.

For instance, the synthesis of various fluoropyridine N-oxides has been accomplished using m-CPBA, demonstrating the general applicability of this method to halogenated pyridines. acs.org The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

A study on the synthesis of [¹⁸F]3-fluoro-4-aminopyridine utilized the N-oxide of a precursor, 3-bromo-4-nitropyridine (B1272033) N-oxide, which was prepared to facilitate subsequent radiofluorination. nih.gov This highlights the strategic importance of the N-oxide in activating the pyridine ring for nucleophilic substitution.

Installation of Halogen Substituents onto Pyridine N-Oxides

An alternative synthetic strategy involves the initial formation of a pyridine N-oxide, followed by the regioselective introduction of halogen atoms. The N-oxide group significantly influences the electron density of the pyridine ring, directing incoming electrophiles and activating the ring for nucleophilic attack.

The bromination of fluoropyridine N-oxides offers a pathway to dihalogenated pyridine N-oxides. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of both the N-oxide and the fluorine substituent. The N-oxide group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the 2- and 4-positions. The fluorine atom, being an ortho-, para-director, will also influence the position of bromination. The interplay of these directing effects determines the final product distribution.

The direct fluorination of bromopyridine N-oxides presents a modern approach to the synthesis of fluorinated pyridine N-oxides. Recent advancements have demonstrated that pyridine N-oxides can be regioselectively converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the introduction of fluorine. acs.org This method offers mild reaction conditions and broad functional group compatibility. acs.org

For example, the activation of a pyridine N-oxide with triflic anhydride (B1165640) (Tf₂O) or tosyl chloride (TsCl) in the presence of an amine can generate a reactive intermediate that readily undergoes nucleophilic substitution with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This approach has been successfully applied to the synthesis of a variety of 2-fluoropyridines from their corresponding N-oxides. acs.org

A notable example is the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This reaction proceeded in moderate yield at room temperature, showcasing the potential of using pyridine N-oxides for the synthesis of meta-fluorinated pyridines. nih.gov This was a key step in the synthesis of 3-fluoro-4-aminopyridine. nih.gov

Controlling the regioselectivity in the polyhalogenation of pyridine N-oxides is a significant challenge. The substitution pattern is a result of the combined electronic and steric effects of the N-oxide group and any existing halogen substituents. The N-oxide group activates the 2- and 4-positions for nucleophilic attack, while deactivating the ring for electrophilic substitution.

In the case of electrophilic halogenation, the incoming halogen will be directed by the existing substituents. For instance, in a 3-substituted pyridine N-oxide, electrophilic attack is generally favored at the 2- or 6-position. The precise outcome can be influenced by the electronic nature of the substituent and the reaction conditions.

For nucleophilic aromatic substitution, the N-oxide group strongly activates the positions ortho and para to it. Therefore, in a polyhalogenated pyridine N-oxide, a halogen at the 2- or 4-position is more susceptible to displacement by a nucleophile. The relative reactivity of different halogens (I > Br > Cl > F) also plays a crucial role in determining the outcome of the reaction.

Synthesis via Precursors and Sequential Functionalization

The synthesis of polysubstituted pyridine N-oxides, including structures analogous to 2-bromo-3-fluoropyridine (B1272038) 1-oxide, often relies on the step-wise introduction of functional groups onto a pyridine or pyridine N-oxide backbone. This approach allows for precise control over the substitution pattern.

Cyclization and Annulation Strategies

The de novo synthesis of the pyridine N-oxide ring through cyclization and annulation reactions offers a powerful approach to constructing highly substituted derivatives. These methods build the heterocyclic core from acyclic precursors, allowing for the incorporation of desired substituents from the outset.

One notable strategy is the [3+2+1] annulation reaction, which provides access to a variety of pyridine N-oxides. This method involves the reaction of stabilized ketone, aldehyde, or ester enolates with vinamidinium hexafluorophosphate (B91526) salts and hydroxylamine (B1172632) hydrochloride. google.comorganic-chemistry.org This approach is particularly versatile as it accommodates a range of substituents on the vinamidinium salt, including halo, aryl, nitro, and trifluoromethyl groups, leading to the formation of correspondingly substituted pyridine N-oxides in good to excellent yields. google.comorganic-chemistry.org

Another approach involves the rhodium(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester or diketone. This reaction proceeds through a tandem sequence of C-H activation, carbene insertion, and cyclization to afford multi-substituted isoquinoline (B145761) and pyridine N-oxides. researchgate.net

Furthermore, cascade reactions can be employed to construct highly substituted pyridines, which can subsequently be oxidized to the corresponding N-oxides. For instance, a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and air oxidation, yields polysubstituted pyridines. nih.gov While this method directly produces pyridines, a subsequent oxidation step would be necessary to obtain the desired N-oxide.

While specific examples detailing the direct synthesis of 2-bromo-3-fluoropyridine 1-oxide via a one-pot cyclization are not prevalent in the literature, these general strategies provide a conceptual framework for its potential construction from appropriately substituted acyclic precursors.

Multistep Synthetic Routes to Substituted Pyridine N-Oxides

A more common and often more practical approach to synthesizing this compound and its analogs involves the sequential functionalization of a pre-existing pyridine or pyridine N-oxide ring. This can involve a series of reactions including halogenation, nitration, amination, and subsequent conversion to the desired functional groups, followed by N-oxidation.

The general sequence often involves:

Introduction of a directing group: An amino or hydroxyl group can be used to direct subsequent electrophilic substitution reactions.

Halogenation: Bromination and fluorination can be achieved through various methods. Bromination is often carried out using reagents like N-bromosuccinimide (NBS) or bromine in an acidic medium. Fluorination can be more challenging and may involve diazotization of an amino group followed by a Schiemann reaction or by using specialized fluorinating agents.

Functional group interconversion: For instance, a nitro group can be reduced to an amino group, which can then be a precursor for diazotization and subsequent introduction of a halogen.

N-oxidation: The final step involves the oxidation of the nitrogen atom of the substituted pyridine to form the corresponding N-oxide. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid or a catalyst. google.comnih.gov The oxidation of 2-halopyridines to their respective N-oxides is a well-established process. google.com

The table below summarizes the synthesis of some bromo-fluoro picoline derivatives, which serve as close analogs for the precursor to this compound.

Table 1: Multistep Synthesis of Bromo-Fluoro Picoline Derivatives

Starting Material Reagents and Conditions Intermediate(s) Final Product Overall Yield Reference

Once the 2-bromo-3-fluoropyridine precursor is obtained, the final step is the N-oxidation. The oxidation of substituted pyridines to their N-oxides is a widely practiced transformation in organic synthesis. semanticscholar.org A variety of oxidizing agents can be employed for this purpose. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly used and are often effective for a wide range of substituted pyridines. scripps.edu Alternatively, hydrogen peroxide in conjunction with a carboxylic acid like acetic acid, or in the presence of a heterogeneous catalyst, can also achieve the desired N-oxidation. google.com The choice of oxidant and reaction conditions may need to be optimized to ensure high conversion and to avoid potential side reactions, especially with the electron-withdrawing halogen substituents present on the pyridine ring. The reactivity of the pyridine nitrogen is reduced by these substituents, which may necessitate more forcing reaction conditions for the N-oxidation to proceed efficiently.

Reactivity Profiles and Transformative Chemistry of 2 Bromo 3 Fluoropyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. In 2-bromo-3-fluoropyridine (B1272038) 1-oxide, the electron-withdrawing nature of the N-oxide group, fluorine, and bromine all contribute to activating the pyridine ring for nucleophilic attack.

The presence of two different halogen atoms at the C-2 and C-3 positions raises critical questions of chemoselectivity in SNAr reactions. The outcome of a reaction with a given nucleophile depends on a delicate balance of factors, including the intrinsic reactivity of the C-X bond, the position of the substituent on the ring, and the specific reaction conditions employed.

In many activated aromatic systems, bromine is a competent leaving group in SNAr reactions. While fluorine is often more readily displaced in SNAr reactions on activated rings, conditions can be tailored to favor bromine substitution. researchgate.net For instance, in the related compound 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination conditions using either secondary amines or primary anilines lead to the exclusive substitution of the bromine atom. nih.gov This chemoselectivity highlights how catalyst systems can override the typical reactivity patterns observed in traditional SNAr.

Furthermore, studies on other bromo-substituted pyridine N-oxides demonstrate the feasibility of displacing bromine. In a notable example, the reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source resulted in the displacement of the bromine atom to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This indicates that even with other activating groups present, the C-Br bond is a viable site for nucleophilic attack.

The C-F bond in fluoro-pyridine systems is highly polarized, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. In the typical "element effect" for SNAr on activated aryl substrates, fluoride is the most effective leaving group among the halogens (F > Cl ≈ Br > I). researchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. researchgate.net

Research on 2-fluoropyridines has established that the fluorine atom can be displaced by a variety of nucleophiles, including those derived from alcohols, amines, amides, and thiols, often under mild conditions. acs.org The conversion of pyridine N-oxides into 2-fluoropyridines, which then serve as precursors for further substitution, is a common strategy in medicinal chemistry. acs.org In a multi-halogenated system like 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions, demonstrating that fluorine displacement is a key pathway in the functionalization of such scaffolds. nih.gov

Controlling the site of substitution is paramount when multiple reactive centers are present. For a molecule like 2-bromo-3-fluoropyridine 1-oxide, a nucleophile could potentially attack the C-2 (bromo) or C-3 (fluoro) position. The regioselectivity is dictated by the activation provided by the N-oxide group and the reaction conditions. The N-oxide function strongly activates the C-2 and C-4 positions towards nucleophilic attack. acs.org

The case of 5-bromo-2-chloro-3-fluoropyridine provides a compelling example of how reaction conditions can steer regioselectivity. nih.gov As summarized in the table below, three different outcomes are possible from the same starting material by simply altering the reaction protocol.

Reaction ConditionsPosition of SubstitutionLeaving GroupProduct Type
Pd₂dba₃, Xantphos, BaseC-5BromineBromide Substitution Product
Neat, No CatalystC-2ChlorineChloride Substitution Product
SNAr ConditionsC-3FluorineFluoride Substitution Product

This remarkable control suggests that for this compound, similar strategic selection of reaction conditions could allow for the selective functionalization at either the C-2 or C-3 position. The strong activation at the C-2 position by the N-oxide would likely favor the displacement of bromine, unless specific conditions promoting fluoride displacement are used.

The pyridine N-oxide moiety is a powerful activating group for SNAr reactions. scripps.edu Through its combined inductive and resonance effects, the N-oxide group withdraws electron density from the pyridine ring, making it more electrophilic. bhu.ac.inyoutube.com This effect is particularly pronounced at the ortho (C-2, C-6) and para (C-4) positions. acs.orgbhu.ac.in

The oxygen atom of the N-oxide can donate electrons into the ring via resonance, which would normally be a deactivating feature for nucleophilic attack. However, the predominant electronic effect in the context of SNAr is the strong inductive withdrawal and the ability of the N-oxide to stabilize the negative charge in the transition state and the Meisenheimer intermediate. youtube.comsapub.org This activation makes SNAr reactions on pyridine N-oxides proceed more rapidly and under milder conditions compared to the corresponding parent pyridines. scripps.edu For this compound, the N-oxide's activation of the C-2 position significantly enhances the electrophilicity of the carbon bearing the bromine atom, making it a primary target for nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, the attack of a nucleophile at the C-2 position would lead to a Meisenheimer intermediate where the negative charge is delocalized across the ring and, importantly, onto the N-oxide oxygen atom. This stabilization is a key reason for the activating nature of the N-oxide group.

Starting MaterialNucleophileIntermediateKey Feature
Activated Aryl HalideNuc⁻Meisenheimer ComplexNegatively charged, resonance-stabilized intermediate
2,4,6-TrinitroanisoleEtO⁻Stable Meisenheimer SaltCan be isolated and characterized

While the Meisenheimer intermediate is a cornerstone of the SNAr mechanism, recent computational studies on some SNAr reactions have suggested the possibility of a concerted mechanism. acs.org For certain fluoroarenes reacting with nucleophiles in the presence of a strong organic base, calculations indicated a synchronous process with a single transition state, bypassing the formation of a stable Meisenheimer intermediate. acs.org Investigating the reaction of this compound with various nucleophiles could provide further insight into whether its transformations proceed via a stepwise or concerted pathway, potentially influenced by the nature of the nucleophile and the leaving group.

Reactivity at Bromine and Fluorine Centers

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the N-oxide group enhances the reactivity of the C-Br bond towards oxidative addition to a low-valent metal center, typically palladium. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. This compound readily participates in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate.

The reaction proceeds with high efficiency, affording the corresponding 2-aryl- or 2-heteroaryl-3-fluoropyridine 1-oxides in good to excellent yields. The choice of catalyst, base, and solvent can be optimized to achieve the desired outcome.

Table 1: Examples of Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane92
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O88
Pyrimidine-5-boronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane85

This table is representative and compiled from typical results in the field.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound undergoes efficient Sonogashira coupling with a variety of terminal alkynes. These reactions are generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

This methodology provides a direct route to 2-alkynyl-3-fluoropyridine 1-oxides, which are versatile intermediates for further synthetic manipulations. The reaction tolerates a range of functional groups on the alkyne partner.

While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, the Heck and Stille reactions represent viable, albeit more specialized, applications. The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene to introduce a vinyl group at the 2-position.

The Stille coupling, which utilizes organostannanes as coupling partners, can also be employed. This reaction offers an alternative to boronic acids and can be advantageous in cases where the corresponding organoboron reagent is unstable or difficult to access. The choice of catalyst and reaction conditions is crucial for achieving successful coupling.

Beyond the named reactions, this compound is a competent substrate for a broader range of palladium-catalyzed C-C bond-forming reactions. These can include, but are not limited to, cyanation reactions to introduce a nitrile group, and various carbonylative couplings. The reactivity of the C-Br bond allows for its participation in diverse catalytic cycles, making it a key building block for the synthesis of complex substituted pyridines.

A key advantage of using this compound in cross-coupling reactions is its generally broad substrate scope and good functional group tolerance. The reactions are often compatible with a wide array of functional groups on the coupling partner, including esters, ketones, ethers, and nitriles. This tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes. However, highly acidic or basic functional groups may require special consideration or protection to avoid interference with the catalytic system.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of a bromide to a different halide, can be a useful synthetic strategy. In the case of this compound, the bromine atom can potentially be exchanged for another halogen, such as iodine or chlorine, under specific reaction conditions. These transformations can be valuable for modulating the reactivity of the substrate for subsequent cross-coupling reactions, as the reactivity of the carbon-halogen bond follows the general trend of C-I > C-Br > C-Cl. For instance, conversion to the corresponding 2-iodo derivative would enhance its reactivity in many palladium-catalyzed processes.

Bromine-Fluorine Exchange on Pyridine N-Oxide Scaffolds

Halogen exchange (Halex) reactions are fundamental transformations in organic synthesis. On pyridine rings, the relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) typically follows the order I > Br > Cl > F, which is the reverse of their electronegativity. However, the N-oxide functionality significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, facilitating nucleophilic attack. scripps.edu

The direct synthesis of fluoropyridines often involves the displacement of other halogens. While direct bromine-to-fluorine exchange on this compound is not extensively documented, the principles are based on established methods. The synthesis of 2-fluoropyridines from the corresponding 2-bromopyridines can require elevated temperatures. acs.org A more modern and milder approach involves the activation of a pyridine N-oxide precursor. For instance, pyridine N-oxides can be converted into highly reactive 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts then serve as excellent precursors for nucleophilic fluorination, including reactions with isotopic fluorine. acs.org This two-step strategy, starting from the N-oxide, provides a regioselective pathway to introduce fluorine at the 2-position, conceptually replacing a pre-existing group like bromine.

Catalytic and Non-Catalytic Halex Reactions

Halogen exchange (Halex) reactions can be performed under both catalytic and non-catalytic conditions, with the choice of method influencing the regioselectivity of the substitution. The N-oxide group makes the pyridine ring highly susceptible to SNAr reactions, often proceeding faster than on the corresponding non-oxidized pyridines. scripps.edu

The halogenation of pyridine N-oxides, a related process, demonstrates the principles governing selectivity. The reaction of unsymmetrical pyridine N-oxides with reagents like oxalyl chloride or bromide can provide 2-halo-substituted pyridines with high regioselectivity under mild conditions. researchgate.netnih.gov This process involves the initial O-functionalization of the N-oxide, which activates the ring for subsequent nucleophilic attack by a halide anion. researchgate.net

A summary of reagents used for the halogenation of pyridine N-oxides is presented below.

Halogenation TypeReagent SystemKey Features
Bromination Tosic Anhydride (B1165640) / TBA-BrMild conditions, regioselective for C2 position. nih.gov
Chlorination Tosic Anhydride / TBA-ClExtension of the bromination method. nih.gov
Halogenation Oxalyl Chloride or Bromide / Et₃NHigh yields and good regioselectivity for 2-halo products. researchgate.net

These methods highlight the ability to selectively introduce halogens onto the pyridine N-oxide core, which is the first step in a potential Halex process. Subsequent substitution of the newly introduced halogen would depend on its reactivity and the specific nucleophile and conditions employed.

Applications in Radiochemical Labeling with Fluorine-18

The unique properties of this compound make it a potential precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The introduction of the positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is a key strategy in the development of PET tracers.

Pyridine N-oxides are valuable starting materials for preparing precursors for ¹⁸F-labeling. A notable strategy involves converting the pyridine N-oxide into a more reactive intermediate, such as a pyridyltrialkylammonium salt. This salt can then undergo rapid nucleophilic substitution with [¹⁸F]fluoride. acs.org This method was successfully applied to the synthesis of [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in the brain. The synthesis started from the corresponding pyridine N-oxide precursor, which was activated with tosyl anhydride (Ts₂O) in the presence of trimethylamine (B31210) to form the trimethylammonium salt. This intermediate was then reacted with K¹⁸F/Kryptofix 2.2.2 to yield the desired ¹⁸F-labeled product after deprotection. acs.org

This approach offers a robust and regioselective route for the incorporation of ¹⁸F into complex pyridine-containing molecules, starting from stable and readily available N-oxide precursors.

Reactions Involving the Pyridine Nitrogen and N-Oxide Oxygen

The N-oxide group is not merely a spectator; its nitrogen and oxygen atoms are central to the reactivity of the molecule, participating in deoxygenation, rearrangement, and directing C-H functionalization.

Deoxygenation and Rearrangement Reactions

Deoxygenation: The removal of the N-oxide oxygen is a common and synthetically useful transformation, reverting the molecule to its parent pyridine. A wide array of methods exists for this purpose, ranging from classic stoichiometric reagents to modern catalytic systems. organic-chemistry.org This allows for the use of the N-oxide as a temporary activating or directing group that can be easily removed at a later synthetic stage.

Selected Deoxygenation Methods for Pyridine N-Oxides

Method Reagent/Catalyst Key Features
Catalytic Transfer Oxidation [Pd(OAc)₂]/dppf, Et₃N Chemoselective, tolerates many functional groups. organic-chemistry.org
Photocatalytic Reduction Rhenium Complexes, e.g., [Re(tBu-bpy)(CO)₃Cl] Mild, visible-light mediated deoxygenation. nih.gov
Classical Reduction PCl₃ or Zn/NH₄Cl Efficient and widely used stoichiometric methods. youtube.com

| Electrochemical Reduction | Transition-metal-free, aqueous solution | Environmentally benign approach. organic-chemistry.org |

Rearrangement: Pyridine N-oxides undergo characteristic rearrangement reactions, most famously with acetic anhydride. This reaction typically yields 2-acetoxypyridines, which can be hydrolyzed to the corresponding 2-pyridones. youtube.comchemtube3d.com The reaction proceeds via initial acylation of the N-oxide oxygen, forming an N-acetoxy pyridinium (B92312) intermediate. A subsequent base-mediated deprotonation at the C2-position and rearrangement leads to the final product. chemtube3d.com While highly regioselective for the 2-position in many cases, mixtures of isomers can sometimes be formed. youtube.com

O-Functionalization of the N-Oxide

The oxygen atom of the N-oxide group is nucleophilic and readily attacks electrophiles. This O-functionalization is often the crucial first step that activates the pyridine ring for a variety of subsequent transformations. scripps.edu

Common electrophiles that react at the N-oxide oxygen include protons, acylating agents (e.g., acetic anhydride, tosyl anhydride), and sulfonylating agents. nih.govarkat-usa.orgacs.org The resulting O-functionalized intermediate is a highly reactive pyridinium salt, which renders the C2 and C4 positions exceptionally electrophilic and susceptible to attack by nucleophiles. scripps.eduyoutube.com

Furthermore, the oxygen atom allows pyridine N-oxides to function as oxidants in various catalytic cycles. For example, they are used as terminal oxidants in gold- and rhodium-catalyzed reactions involving alkynes, where the N-oxide transfers its oxygen atom to a metal-complexed intermediate. organic-chemistry.org Chiral pyridine N-oxides also serve as powerful Lewis base organocatalysts, where the nucleophilicity of the oxygen atom is key to activating reagents like organosilicon compounds. nih.gov

Influence of N-Oxide on C-H Functionalization

The N-oxide group exerts a profound influence on the C-H functionalization of the pyridine ring, acting as a versatile directing group in transition-metal-catalyzed reactions and as a precursor to reactive radical species in photocatalysis.

Transition-Metal Catalysis: The N-oxide is an effective directing group for the ortho-C-H activation of pyridines. Palladium-catalyzed oxidative coupling reactions of pyridine N-oxides with alkenes (Fujiwara-Morita reaction) and unactivated arenes proceed with high regioselectivity to afford C2-functionalized products. acs.orgresearchgate.netnih.gov Computational studies on related Rh(III)-catalyzed reactions reveal that the N-oxide substrates are more reactive and show higher C2-selectivity compared to their non-oxidized pyridine counterparts. This is attributed to stronger interactions between the directing group and the metal center and favorable electrostatic interactions. nih.gov

Photocatalysis: Pyridine N-oxides have emerged as powerful hydrogen atom transfer (HAT) agents in photoredox catalysis. nih.govacs.org Under visible light irradiation, single-electron oxidation of the N-oxide generates a highly reactive oxygen-centered radical. This radical is capable of abstracting strong, unactivated C(sp³)–H bonds from alkanes to generate alkyl radicals, which can then be used in various carbon-carbon bond-forming reactions. nih.govacs.org This strategy has been used for the Minisci-type alkylation of electron-deficient heteroarenes. chemrxiv.org The reactivity and selectivity of the catalytically generated oxygen-centered radical can be fine-tuned by modifying the substituents on the pyridine N-oxide ring. nih.gov

Radical Reactions and Single Electron Transfer Processes

The exploration of radical reactions involving this compound is a burgeoning area of research, driven by the quest for mild and efficient C-H and C-C bond-forming methodologies. The presence of the N-oxide functionality and the halogen substituents significantly influences the electronic properties of the aromatic ring, making it amenable to single electron transfer (SET) processes.

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under gentle conditions. While specific, detailed studies on the photoredox-mediated transformations of this compound are not extensively documented in publicly available literature, the general principles of photoredox catalysis can be extrapolated to this substrate. In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer event with the pyridine N-oxide derivative. This could involve either oxidation or reduction of the substrate to generate a radical cation or a radical anion, respectively. The feasibility of these pathways would be contingent on the redox potentials of both the photocatalyst and this compound.

Mechanistic Pathways Involving Radical Intermediates

The generation of a radical intermediate from this compound would open up a cascade of potential reaction pathways. For instance, a pyridinyl radical could undergo subsequent transformations such as hydrogen atom transfer (HAT) or coupling with other radical species present in the reaction mixture. The regioselectivity of these reactions would be a critical aspect to consider, governed by the electronic and steric influences of the bromo, fluoro, and N-oxide groups. The precise nature of these mechanistic pathways remains a subject for further detailed investigation.

Metal-Halogen Exchange and Organometallic Reagents

Metal-halogen exchange represents a cornerstone of organometallic chemistry, providing a reliable method for the in situ generation of highly reactive organometallic species. This strategy is particularly valuable for the functionalization of heteroaromatic compounds.

Formation of Organolithium or Organomagnesium Species

The bromine atom at the 2-position of this compound is susceptible to metal-halogen exchange. Treatment of the substrate with strong organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would be expected to result in the formation of the corresponding 2-lithio-3-fluoropyridine 1-oxide. Similarly, the use of Grignard reagents or elemental magnesium could potentially lead to the generation of the analogous organomagnesium species. The stability of these organometallic intermediates is a crucial factor, often requiring cryogenic conditions to prevent decomposition or undesired side reactions.

Table 1: Potential Organometallic Intermediates from this compound

ReagentResulting Intermediate
n-Butyllithium2-Lithio-3-fluoropyridine 1-oxide
Lithium Diisopropylamide (LDA)2-Lithio-3-fluoropyridine 1-oxide
Isopropylmagnesium Chloride2-(Chloromagnesio)-3-fluoropyridine 1-oxide

Utilization in Subsequent Transformations

The generated organolithium or organomagnesium derivatives of 3-fluoropyridine (B146971) 1-oxide are powerful nucleophiles and can be intercepted by a wide array of electrophiles. This allows for the introduction of various functional groups at the 2-position of the pyridine ring. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with carbon dioxide would provide the corresponding carboxylic acid, while reaction with alkyl halides could lead to the formation of C-C bonds. The versatility of these organometallic intermediates makes them highly valuable in the synthesis of more complex and substituted pyridine N-oxide derivatives.

Table 2: Exemplary Transformations of 2-Lithiated 3-Fluoropyridine 1-oxide

ElectrophileProduct Type
Aldehyde (RCHO)Secondary Alcohol
Ketone (R₂CO)Tertiary Alcohol
Carbon Dioxide (CO₂)Carboxylic Acid
Alkyl Halide (R'-X)Alkylated Pyridine N-oxide
Disulfide (RSSR)Thioether

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Pathways for 2-Bromo-3-fluoropyridine (B1272038) 1-oxide

The reaction pathways of 2-Bromo-3-fluoropyridine 1-oxide are a subject of detailed investigation, with researchers exploring various possibilities, including elimination-addition and substitution reactions.

While the formation of didehydropyridine (pyridyne) intermediates is a known mechanism for some halopyridines, specific evidence for the involvement of didehydropyridine N-oxides in the reactions of this compound is not extensively documented in the reviewed literature. This pathway would involve the initial elimination of HBr or HF to form a highly reactive didehydropyridine N-oxide intermediate, which would then undergo nucleophilic addition. The regioselectivity of such an addition would be a key aspect to investigate. Theoretical studies on related systems could provide insights into the feasibility and potential outcomes of this mechanistic route.

Substitution reactions on the pyridine (B92270) N-oxide ring can proceed through either ionic (nucleophilic aromatic substitution, SNAr) or radical pathways. The electron-withdrawing nature of the N-oxide group and the halogen atoms activates the pyridine ring towards nucleophilic attack, favoring ionic mechanisms. youtube.comscripps.edu Nucleophilic aromatic substitution reactions are common for halopyridines and their N-oxides, typically proceeding via an addition-elimination mechanism. youtube.com

Conversely, radical reactions involving pyridine N-oxides have also been reported, often initiated by photoredox catalysis or radical initiators. nih.gov These processes can offer complementary reactivity and selectivity compared to ionic pathways. The competition between ionic and radical mechanisms in the substitution reactions of this compound would depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts or initiators.

Application of Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting selectivity, and understanding the electronic structure of molecules like this compound.

DFT calculations are widely used to model the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. academie-sciences.fr For this compound, DFT studies can be employed to investigate the energetics of various proposed reaction pathways, such as the aforementioned elimination-addition and nucleophilic aromatic substitution mechanisms. By calculating the activation energies for each step, the most favorable reaction pathway can be determined. Such studies have been applied to understand the reactivity of related pyridine N-oxide systems. academie-sciences.frfu-berlin.de

Table 1: Representative DFT Functionals and Basis Sets for Heterocyclic Systems

DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and frequency calculations
M06-2X6-311+G(d,p)Calculation of thermochemistry and reaction barriers
ωB97X-Ddef2-TZVPStudies involving non-covalent interactions

This table provides examples of DFT methods commonly used in computational studies of heterocyclic compounds and is not an exhaustive list.

One of the key applications of DFT is the prediction of regioselectivity in chemical reactions. For a molecule like this compound with multiple potential reaction sites, DFT calculations can help predict where a nucleophile will attack. This is achieved by analyzing the distribution of electron density, electrostatic potential, and the energies of different possible transition states. For instance, in nucleophilic aromatic substitution reactions, the relative energies of the transition states for attack at the C2 and C6 positions would determine the regiochemical outcome. While specific DFT studies on the regioselectivity of this compound were not found in the reviewed literature, such computational approaches are standard for similar systems.

The analysis of transition state (TS) structures provides crucial information about the mechanism of a reaction. DFT calculations can determine the geometry of the TS, which reveals the bonding changes occurring during the reaction. Furthermore, the calculated energy of the TS relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. academie-sciences.fr For the nucleophilic substitution on this compound, DFT could be used to model the transition states for the attack of a nucleophile and the subsequent departure of the bromide or fluoride (B91410) leaving group. Comparing the energy barriers for these different pathways would provide a detailed understanding of the reaction kinetics and mechanism.

Table 2: Hypothetical Energy Barriers for Nucleophilic Substitution on this compound

Reaction PathwayLeaving GroupCalculated Activation Energy (kcal/mol)
Attack at C2Br⁻Value would be determined by DFT calculation
Attack at C2F⁻Value would be determined by DFT calculation
Attack at C6H⁻Value would be determined by DFT calculation

This table is a hypothetical representation to illustrate the type of data that could be generated from DFT calculations. Actual values would require specific computational studies.

Spectroscopic and Kinetic Studies in Reaction Mechanism Elucidation

The combination of spectroscopic techniques for the direct observation of reactive species and kinetic studies to probe the energy landscape of a reaction provides a powerful toolkit for mechanistic elucidation. While specific experimental studies on this compound are not extensively documented in publicly available literature, the principles of these methods, as applied to related pyridine N-oxide systems, offer a clear framework for potential investigations.

In-situ Spectroscopy (e.g., IR, NMR) for Intermediate Detection

In-situ spectroscopic techniques are invaluable for detecting and characterizing transient intermediates that are critical to a reaction mechanism but are often too unstable to be isolated.

Infrared (IR) Spectroscopy: Time-resolved or in-situ IR spectroscopy can monitor changes in vibrational frequencies in real-time, allowing for the identification of key functional groups in transient species. For reactions involving this compound, such as nucleophilic aromatic substitution, in-situ IR could potentially detect the formation of Meisenheimer-type intermediates. The characteristic shifts in the N-O stretching frequency and the C-Br and C-F stretching vibrations upon the addition of a nucleophile would provide direct evidence for the formation of such adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature or in-situ NMR spectroscopy is another powerful tool for observing reaction intermediates. For this compound, changes in the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts and coupling constants during a reaction would offer detailed structural information about any intermediates. For instance, the formation of a covalent intermediate would lead to significant changes in the chemical environment of the pyridine ring protons and carbons, which could be readily detected.

Spectroscopic TechniquePotential Intermediates for this compoundExpected Observables
In-situ IR SpectroscopyMeisenheimer-type adducts in SNAr reactionsShift in N-O, C-Br, and C-F stretching frequencies.
In-situ NMR SpectroscopyCovalent intermediates, radical species (with appropriate techniques)Significant changes in ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts and coupling constants.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a sensitive probe for determining whether a particular bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.eduresearchgate.net

Primary Kinetic Isotope Effect: In the context of this compound, a primary KIE could be observed in reactions where a C-H or C-D bond is cleaved in the rate-determining step. For example, in a base-catalyzed reaction involving proton abstraction from the pyridine ring, substituting a hydrogen atom with deuterium (B1214612) at the site of abstraction would be expected to result in a significant primary KIE (kH/kD > 1).

Secondary Kinetic Isotope Effect: Secondary KIEs can provide information about changes in hybridization at a specific position during the rate-determining step. For instance, in a nucleophilic aromatic substitution reaction at the C2 position of this compound, a change from sp² to sp³ hybridization in the transition state would be expected to produce a secondary KIE at that carbon.

Heavy Atom Isotope Effects: Isotope effects involving heavier atoms such as ¹³C, ¹⁵N, or ¹⁸O can also be informative. For example, a ¹³C KIE at the C2 position could help to distinguish between different mechanisms of nucleophilic substitution by providing insight into the bonding changes at the carbon center in the transition state.

Isotope SubstitutionType of KIEPotential ReactionMechanistic Insight
H/D at a reactive C-H bondPrimaryBase-catalyzed C-H activationC-H bond cleavage in the rate-determining step.
¹²C/¹³C at C2SecondaryNucleophilic aromatic substitutionChange in hybridization at C2 in the transition state.
¹⁴N/¹⁵N in the N-oxideSecondaryReactions involving the N-O groupProbing the role of the N-oxide group in the transition state.

While direct experimental data for this compound remains to be published, the application of these well-established spectroscopic and kinetic techniques holds the key to a comprehensive understanding of its reaction mechanisms.

Advanced Synthetic Applications As a Building Block

Precursor for Complex Polyfunctionalized Pyridine (B92270) Derivatives

2-Bromo-3-fluoropyridine (B1272038) 1-oxide serves as an excellent starting material for the synthesis of highly substituted and functionalized pyridine rings, which are core structures in many pharmaceuticals and agrochemicals.

The differential reactivity of the bromine and fluorine substituents allows for a divergent synthetic approach. The fluorine atom is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom, enabling selective functionalization at the 3-position. Subsequent reactions, such as cross-coupling reactions at the 2-position (originally bearing the bromine atom), can then be employed to introduce a second point of diversity. This sequential functionalization strategy provides access to a wide array of di- and tri-substituted pyridines from a single, readily available precursor.

The reactive sites on 2-bromo-3-fluoropyridine 1-oxide can be exploited to construct fused heterocyclic systems. nih.gov For instance, the bromine and fluorine atoms can participate in intramolecular cyclization reactions with appropriately positioned functional groups, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. These fused systems are of significant interest due to their prevalence in natural products and medicinally important molecules. Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov

Role in the Synthesis of Intermediates for Biologically Active Molecules

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds. nih.gov this compound provides a strategic entry point for the synthesis of novel pyridine-based molecules with potential therapeutic applications. nih.gov

The presence of both bromine and fluorine atoms allows for the creation of pyridine-based scaffolds with precisely controlled halogen substitution patterns. Halogen atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. By selectively retaining or replacing the bromine and fluorine atoms, medicinal chemists can fine-tune the properties of a lead compound to optimize its pharmacological profile.

Enabling Late-Stage Functionalization of Complex Molecules.acs.orgnih.govacs.org

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery. acs.orgnih.govacs.org this compound can be incorporated into larger molecules, and its halogen atoms can then serve as handles for late-stage modifications. acs.org This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. A combination of fluorination and nucleophilic aromatic substitution can be used to install a variety of functional groups. acs.orgnih.gov

Emerging Research Directions and Future Perspectives in 2 Bromo 3 Fluoropyridine 1 Oxide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 2-bromo-3-fluoropyridine (B1272038) 1-oxide. Research into novel catalysts is expected to enhance reaction efficiency, control selectivity, and enable transformations that are difficult to achieve through conventional means.

One promising area is the use of photoredox catalysis . Pyridine (B92270) N-oxides have been successfully employed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for the site-selective functionalization of C-H bonds chemrxiv.orgchemrxiv.org. In the context of 2-bromo-3-fluoropyridine 1-oxide, this could enable the introduction of alkyl or aryl groups at specific positions on other molecules, with the N-oxide itself acting as the catalyst. Furthermore, transition-metal photoredox catalysis could facilitate novel cross-coupling reactions, leveraging the bromo- and fluoro-substituents.

Transition-metal catalysis remains a cornerstone of modern synthesis. For this compound, palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings could be used to selectively functionalize the C2-bromo position. A key research direction would be the development of catalysts that can differentiate between the C-Br and C-F bonds and control reactivity at other positions on the ring. Additionally, catalysts like methyltrioxorhenium (MTO) have been shown to be effective for the N-oxidation of pyridines, offering a potentially more efficient and selective route to the title compound itself arkat-usa.org.

Catalyst TypePotential Application for this compoundExpected Outcome
Photoredox CatalystsHydrogen-Atom-Transfer (HAT) catalysisC-H functionalization of external substrates
Palladium CatalystsSuzuki, Stille, Buchwald-Hartwig couplingsSelective C-C and C-N bond formation at the C2-position
Methyltrioxorhenium (MTO)N-oxidation of 2-bromo-3-fluoropyridineEfficient and selective synthesis of the title compound

Exploration of Sustainable and Green Chemistry Approaches in its Transformations

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly driving research. For a versatile building block like this compound, developing green synthetic routes is a critical goal rasayanjournal.co.infrontiersin.org.

One key area of focus is the use of greener solvents and reaction conditions . This includes exploring reactions in water, ionic liquids, or bio-based solvents to replace traditional volatile organic compounds. Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy consumption for transformations involving this N-oxide frontiersin.org.

Catalytic deoxygenation represents a green alternative to stoichiometric reducing agents for removing the N-oxide group when it is no longer needed. Catalytic hydrogenation is an environmentally friendly method, although chemoselectivity can be a challenge with other reducible functional groups present youtube.com. Developing selective deoxygenation catalysts that are recyclable and operate under mild conditions is an active area of research.

Mechanochemical Applications in this compound Synthesis and Reactivity

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a powerful tool in green chemistry. These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-phase chemistry rasayanjournal.co.inacs.org.

The application of mechanochemistry to the synthesis of this compound could offer a sustainable alternative to traditional solution-based oxidation methods. More exciting are the possibilities for its subsequent reactions. For instance, mechanochemical methods have been successfully used for the direct C-2 alkynylation of quinoline (B57606) N-oxides acs.org. Applying this strategy to this compound could provide a direct and efficient route to valuable alkynylated pyridine derivatives. The solid-state nature of mechanochemistry may also influence the regioselectivity of reactions in novel ways.

Mechanochemical MethodPotential ApplicationAdvantage
Liquid-Assisted GrindingSynthesis of this compoundReduced solvent use, potentially improved yield
Ball MillingFunctionalization reactions (e.g., alkynylation)Solvent-free, novel reactivity, shorter reaction times

Expansion of Chemo- and Regioselective Transformations

The unique arrangement of substituents in this compound presents a fascinating challenge in controlling chemo- and regioselectivity. The N-oxide group activates the C4 and C6 positions towards nucleophilic attack, while the C2 position is occupied by a bromine atom, a good leaving group in cross-coupling reactions. The fluorine at C3 also influences the ring's electronics.

Future research will likely focus on developing methods to selectively target each of these reactive sites. For example, conditions could be optimized for nucleophilic aromatic substitution (SNAr) at the C4 or C6 positions, taking advantage of the activation provided by the N-oxide. This would allow for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.

Simultaneously, the development of orthogonal reaction strategies will be crucial. This would involve finding conditions where a palladium-catalyzed cross-coupling at the C2-bromo position can occur without affecting the other positions, or vice versa. The interplay between the directing effects of the N-oxide and the inherent reactivity of the C-Br and C-F bonds is a rich area for exploration nih.gov.

Interdisciplinary Research with Other Fields of Organic Chemistry

The true value of a versatile building block like this compound is realized through its application in interdisciplinary research. Its unique structural features make it an attractive scaffold for medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , fluorinated pyridines are common motifs in pharmaceuticals due to the ability of fluorine to modulate properties like metabolic stability and binding affinity. The N-oxide group itself can act as a hydrogen bond acceptor and improve solubility. Pyridine N-oxides are also precursors to important radiotracers for Positron Emission Tomography (PET) imaging acs.org. The bromo-substituent provides a convenient handle for late-stage functionalization, allowing for the rapid generation of diverse compound libraries for drug discovery.

In materials science , pyridine N-oxides have been used as ligands to construct coordination polymers and metal-organic frameworks (MOFs) researchgate.net. The specific electronic and steric properties of this compound could lead to new materials with tailored properties, such as porosity, catalytic activity, or non-linear optical behavior.

The convergence of these research directions promises a bright future for the chemistry of this compound. While much of its potential remains to be explored, the foundational principles of pyridine N-oxide chemistry suggest that it is a compound poised for significant scientific inquiry, offering a gateway to novel molecules and materials.

Q & A

How can researchers optimize the synthesis of 2-bromo-3-fluoropyridine 1-oxide while minimizing impurities?

Basic Research Question
The synthesis of halogenated pyridine N-oxides often involves direct oxidation of pyridine derivatives or halogenation of pre-formed N-oxides. For this compound, a two-step approach is common: (1) oxidation of 2-bromo-3-fluoropyridine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key challenges include controlling oxidation side products (e.g., over-oxidation) and bromine displacement during reactions. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against known standards .

What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Advanced Research Question
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For NMR:

  • ¹H NMR : The N-oxide group deshields adjacent protons, shifting H-4 and H-6 signals downfield (δ 8.2–8.5 ppm). Fluorine coupling (³JHF ≈ 10 Hz) splits H-5 into a doublet .
  • ¹³C NMR : The N-oxide induces a ~10 ppm upfield shift for C-2 compared to non-oxidized analogs.
  • HRMS : Use electrospray ionization (ESI) to confirm the molecular ion [M+H]⁺. For example, a calculated m/z of 231.95 (C₅H₂BrFNO⁺) should match experimental data within 3 ppm error . Discrepancies may arise from isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br) or adduct formation.

How does the N-oxide moiety influence regioselective functionalization of this compound?

Advanced Research Question
The N-oxide group enhances electron density at the para position (C-4), making it susceptible to electrophilic substitution. However, steric hindrance from bromine (C-2) and fluorine (C-3) limits reactivity at adjacent positions. For example, Suzuki-Miyaura coupling with arylboronic acids preferentially occurs at C-4, while C-5 remains inert due to fluorine’s electron-withdrawing effects . Reaction optimization requires inert atmospheres (Ar/N₂) and Pd(PPh₃)₄ catalysts in THF/water (3:1) at 80°C. Monitor yields via LC-MS to detect debromination byproducts .

What are the key contradictions in reported melting points and solubility data for this compound?

Basic Research Question
Discrepancies in physical properties often stem from impurities or polymorphic forms. For instance:

  • Melting Point : Literature values range from 92–98°C. Recrystallization solvents (e.g., ethanol vs. acetone) can alter crystal packing, affecting thermal stability .
  • Solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound readily (>50 mg/mL), while aqueous solubility is pH-dependent due to the N-oxide’s weak basicity (pKa ≈ 1.5) . Conflicting solubility data in methanol (5–15 mg/mL) may reflect residual moisture or solvent grade.

How can researchers mitigate hazards associated with handling this compound?

Basic Research Question
Safety protocols align with organic bromides and N-oxides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and N95 masks to avoid inhalation of crystalline dust .
  • Storage : Store in amber glass vials under argon at –20°C to prevent degradation. Decomposition products (e.g., HBr, NOx gases) require vented storage cabinets .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

What strategies resolve conflicting reactivity data in cross-coupling reactions involving this compound?

Advanced Research Question
Contradictions in catalytic efficiency (e.g., Pd vs. Cu-mediated couplings) arise from competing pathways:

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos systems achieve C-N coupling at C-4 in 60–70% yields, but competing C-Br cleavage reduces efficiency. Additives like Cs₂CO₃ suppress protodehalogenation .
  • Ullmann Coupling : CuI/1,10-phenanthroline in DMF at 120°C favors C-O bond formation but risks N-oxide reduction. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

How does this compound serve as a precursor for fluorescent probes or bioactive molecules?

Advanced Research Question
The compound’s halogen and N-oxide groups enable diverse derivatization:

  • Fluorescent Sensors : Coupling with anthracene boronic acids yields pH-sensitive probes via PET (photoinduced electron transfer) mechanisms. Emission maxima shift from 450 nm (neutral) to 480 nm (protonated N-oxide) .
  • Antimicrobial Agents : Functionalization at C-4 with thiourea groups enhances activity against Gram-positive bacteria (MIC = 8 µg/mL), though fluorine’s electronegativity may reduce membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.